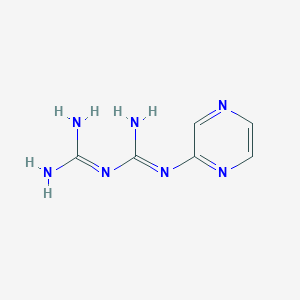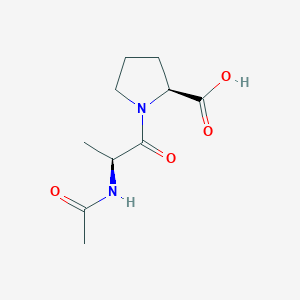
N-Acetyl-L-alanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-alanyl-L-proline is a synthetic dipeptide composed of N-acetyl-L-alanine and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its role in the study of enzyme-substrate interactions and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-L-alanyl-L-proline can be synthesized through the reaction of N-acetyl-L-alanine with L-proline. The synthesis typically involves the use of acetic anhydride as the acetylating agent and water as the reaction medium . The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-alanyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted dipeptides .
Applications De Recherche Scientifique
N-Acetyl-L-alanyl-L-proline has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-acetyl-L-alanyl-L-proline involves its interaction with specific enzymes and receptors. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin system, which plays a crucial role in blood pressure regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred substrates of ACE.
N-Acetyl-L-prolyl-L-alanine: A similar dipeptide with different conformational properties.
Uniqueness
N-Acetyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to interact with enzymes and receptors in a distinct manner. Its ability to inhibit ACE makes it particularly valuable in medical research and potential therapeutic applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
41036-60-6 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-acetamidopropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8H,3-5H2,1-2H3,(H,11,13)(H,15,16)/t6-,8-/m0/s1 |
Clé InChI |
OCJNSAUYDHPMES-XPUUQOCRSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



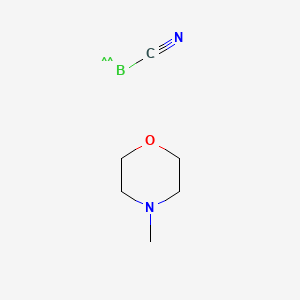
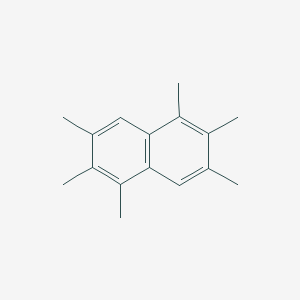
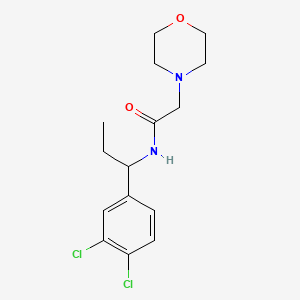

![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)


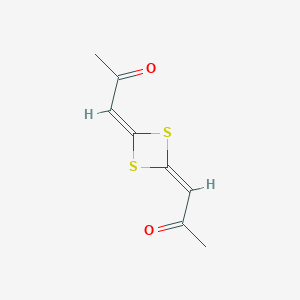
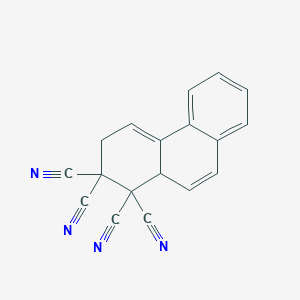
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)

![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
